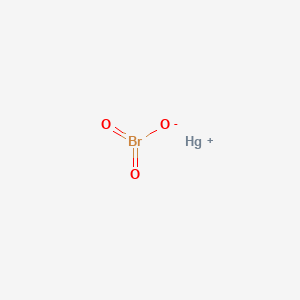

Mercury(1+) bromate

Description

BenchChem offers high-quality Mercury(1+) bromate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mercury(1+) bromate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13465-33-3 |

|---|---|

Molecular Formula |

BrHgO3 |

Molecular Weight |

328.49 g/mol |

IUPAC Name |

mercury(1+);bromate |

InChI |

InChI=1S/BrHO3.Hg/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |

InChI Key |

JGRDVIZJXANZNJ-UHFFFAOYSA-M |

SMILES |

[O-]Br(=O)=O.[Hg+] |

Canonical SMILES |

[O-]Br(=O)=O.[Hg+] |

Other CAS No. |

13465-33-3 |

Origin of Product |

United States |

An In-depth Technical Guide to the Synthesis and Characterization of Mercury(I) Bromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of mercury(I) bromate, Hg₂(BrO₃)₂. The document details the synthetic protocol, crystallographic data, and analytical methodologies for the thorough characterization of this inorganic compound. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of Mercury(I) Bromate

Mercury(I) bromate can be synthesized via a precipitation reaction involving a slightly acidic solution of mercury(I) nitrate and a solution of potassium bromate.[1] The resulting product is a crystalline solid of colorless, very thin, six-sided plates.[1]

Experimental Protocol

Materials:

-

Mercury(I) nitrate (Hg₂(NO₃)₂)

-

Potassium bromate (KBrO₃)

-

Dilute nitric acid

-

Deionized water

Procedure:

-

Prepare a slightly acidic aqueous solution of mercury(I) nitrate.

-

Prepare an aqueous solution of potassium bromate.

-

Slowly add the potassium bromate solution to the mercury(I) nitrate solution with constant stirring.

-

A white precipitate of mercury(I) bromate will form. If the potassium bromate used is not of pro analysi grade, a small initial precipitate, likely consisting of mercury(I) bromide, may form and should be filtered off before proceeding.[1]

-

Allow the reaction mixture to stand for approximately 20 minutes to ensure complete crystallization.[1]

-

Collect the crystalline product by filtration.

-

Wash the collected crystals with deionized water to remove any soluble impurities.

-

Dry the purified mercury(I) bromate crystals. Thicker plates for single-crystal X-ray diffraction can be obtained by the slow evaporation of very dilute solutions.[1]

Characterization of Mercury(I) Bromate

Crystallographic Characterization

Single-crystal X-ray diffraction analysis has revealed that mercury(I) bromate crystallizes in the monoclinic system with the space group C2/c.[1] The crystal structure consists of discrete Hg₂(BrO₃)₂ units. Key structural features include the presence of mercury-mercury bonds, a characteristic of mercury(I) compounds.[1]

Table 1: Crystallographic Data for Mercury(I) Bromate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| a | 18.806 Å | [1] |

| b | 4.470 Å | [1] |

| c | 8.595 Å | [1] |

| β | 107.19° | [1] |

| Formula Units (Z) | 4 | [1] |

| Calculated Density | 6.32 g/cm³ | [1] |

| Observed Density | 6.20 g/cm³ | [1] |

| Hg-Hg Bond Distance | 2.5076 Å | [1] |

Vibrational Spectroscopy (Theoretical Protocol)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, would provide valuable information about the bonding within the mercury(I) bromate molecule, particularly the vibrations of the bromate ion and the mercury-mercury bond.

2.2.1. Infrared (IR) Spectroscopy Protocol

-

Prepare a solid sample by mixing a small amount of finely ground mercury(I) bromate with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum of the pellet over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the Br-O stretching and bending modes of the bromate anion and potentially the Hg-O and Hg-Hg vibrations.

2.2.2. Raman Spectroscopy Protocol

-

Place a small amount of the crystalline mercury(I) bromate into a capillary tube or onto a microscope slide.

-

Acquire the Raman spectrum using a Raman spectrometer, exciting the sample with a monochromatic laser source.

-

Analyze the resulting spectrum for vibrational modes, which are complementary to those observed in the IR spectrum. The Hg-Hg stretching vibration is expected to be particularly Raman active.

Thermal Analysis (Theoretical Protocol)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed to investigate the thermal stability and decomposition pathway of mercury(I) bromate. For comparison, the analogous compound mercury(I) chlorate is known to decompose at 250°C.

2.3.1. Thermogravimetric Analysis (TGA) Protocol

-

Place a small, accurately weighed sample of mercury(I) bromate into an alumina or platinum TGA crucible.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition, as well as the mass loss associated with each decomposition step.

2.3.2. Differential Scanning Calorimetry (DSC) Protocol

-

Place a small, accurately weighed sample of mercury(I) bromate into an aluminum or copper DSC pan and seal it.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere.

-

Record the heat flow to or from the sample relative to an empty reference pan as a function of temperature.

-

Analyze the DSC thermogram for endothermic or exothermic peaks corresponding to phase transitions or decomposition events.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of mercury(I) bromate to its comprehensive characterization.

References

Unraveling the Crystal Structure of Mercury(I) Bromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of mercury(I) bromate, Hg₂(BrO₃)₂. The information presented herein is compiled from foundational crystallographic studies, offering a detailed overview of its structural parameters and the experimental methodologies employed for its characterization. This document is intended to serve as a comprehensive resource for researchers in crystallography, materials science, and pharmaceutical development where understanding the precise atomic arrangement of mercury compounds is crucial.

Crystal Structure and Composition

The crystal structure of mercury(I) bromate reveals the characteristic dimeric nature of mercury(I) cations, [Hg₂]²⁺, a feature of significant interest in inorganic chemistry. The structure is monoclinic, belonging to the space group C2/c.[1] The fundamental building block of the crystal is the Hg₂(BrO₃)₂ molecule.

The mercury atoms are linked in pairs, forming the [Hg₂]²⁺ dumbbell-shaped cation with a notable Hg-Hg bond distance of 2.5076 Å.[1] Each mercury atom is also coordinated to an oxygen atom from a bromate anion, forming a nearly linear O-Hg-Hg-O arrangement with an Hg-Hg-O angle of approximately 174°.[1] Additionally, each mercury atom has two other oxygen neighbors at slightly longer distances.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for mercury(I) bromate.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 18.806 Å[1] |

| b | 4.470 Å[1] |

| c | 8.595 Å[1] |

| β | 107.19°[1] |

| Volume | |

| V | 688.9 ų |

| Formula Units per Cell (Z) | 4[1] |

| Density | |

| Calculated Density | 6.32 g/cm³[1] |

| Observed Density | 6.20 g/cm³[1] |

Key Interatomic Distances and Angles

The precise arrangement of atoms within the crystal lattice is defined by the following bond lengths and angles.

| Bond/Angle | Distance (Å) / Angle (°) |

| Bond Distances | |

| Hg-Hg | 2.5076[1] |

| Hg-O (primary) | 2.16[1] |

| Hg-O (secondary) | 2.666, 2.69[1] |

| Bond Angles | |

| O-Hg-Hg | 174[1] |

Experimental Protocols

The determination of the crystal structure of mercury(I) bromate involved a series of meticulous experimental procedures, from the synthesis of single crystals to the collection and analysis of X-ray diffraction data.

Crystal Synthesis

Single crystals of mercury(I) bromate were synthesized via a precipitation reaction. The protocol is as follows:

-

A slightly acidic solution of mercury(I) nitrate is prepared.

-

A solution of potassium bromate is added to the mercury(I) nitrate solution.

-

A small initial precipitate, likely consisting of mercury(I) bromide due to impurities in the potassium bromate, is filtered off.[1]

-

The filtrate is allowed to stand, during which colorless, thin, six-sided plates of mercury(I) bromate crystallize within approximately 20 minutes.[1]

-

Thicker crystals suitable for single-crystal X-ray diffraction can be obtained by the slow evaporation of very dilute solutions.[1]

X-ray Diffraction Analysis

The crystal structure was elucidated using single-crystal X-ray diffraction techniques.

-

Crystal Selection and Mounting: Suitable rod-shaped single crystals with dimensions of approximately 0.05 mm on an edge and 0.01 mm thick were selected and cut parallel to the b-axis.[1]

-

Data Collection: X-ray diffraction data were collected for the h0l-h2l reflections using the multiple film technique.[1] Due to the instability of the crystals under X-ray radiation, which caused them to turn red after about 24 hours of exposure, a new crystal was used for each layer line photograph.[1]

-

Structure Solution and Refinement:

-

The positions of the mercury and bromine atoms were determined from a Patterson projection along the[2] axis.[1]

-

The signs of the structure factors obtained from these positions were used to calculate a Fourier map, which revealed the locations of the mercury and bromine atoms more clearly.[1]

-

To locate the oxygen atoms, a difference Fourier map was calculated after subtracting the contributions of the mercury and bromine atoms.[1]

-

The structural model was then refined, and anisotropic temperature factors were applied to the mercury atoms to achieve a more accurate structure. The final R-factor for the refinement was 0.075.[1]

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the crystal structure analysis of mercury(I) bromate, from the initial synthesis to the final structural refinement.

References

A Technical Guide to the Proposed Thermal Decomposition Pathway of Mercury(I) Bromate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on the thermal decomposition of mercury(I) bromate is a theoretical exploration based on established chemical principles and extrapolated data from related compounds. As of the latest literature review, specific experimental studies on the thermal decomposition pathway of mercury(I) bromate are not publicly available. This document is intended to serve as a foundational resource to guide future research.

Introduction

Mercury(I) bromate, with the chemical formula Hg₂(BrO₃)₂, is an inorganic compound of interest due to the unique properties of the mercury(I) cation (Hg₂²⁺) and the oxidizing nature of the bromate anion (BrO₃⁻). While its crystal structure has been elucidated, its thermal behavior remains largely uncharacterized in publicly accessible literature.[1] Understanding the thermal decomposition pathway of this compound is crucial for its safe handling, storage, and potential applications in specialized fields of chemistry. This guide synthesizes information from studies on analogous mercury(I) salts and other metal bromates to propose a plausible thermal decomposition pathway for mercury(I) bromate.

Proposed Thermal Decomposition Pathway

The thermal decomposition of metal bromates typically proceeds via the formation of the corresponding metal bromide and the evolution of oxygen gas. For mercury(I) bromate, a multi-step decomposition is proposed, initiated by the cleavage of the Br-O bonds within the bromate anion, followed by redox reactions involving the mercury(I) cation.

The proposed overall decomposition reaction is:

Hg₂(BrO₃)₂(s) → Hg₂Br₂(s) + 3O₂(g)

However, given the known thermal instability of many mercury(I) compounds, which tend to disproportionate, and the behavior of other mercury salts upon heating, a more complex pathway involving intermediate species is likely.[2] A possible multi-step process is outlined below:

Step 1: Initial Decomposition and Disproportionation Upon heating, mercury(I) bromate is expected to decompose, potentially forming mercury(I) bromide and oxygen. Concurrently, the inherent instability of the mercury(I) state at elevated temperatures may lead to disproportionation into elemental mercury and mercury(II) species.

Hg₂(BrO₃)₂(s) → Hg₂Br₂(s) + 3O₂(g) Hg₂Br₂(s) → Hg(l) + HgBr₂(s)

Step 2: Decomposition of Mercury(II) Bromide The mercury(II) bromide formed is also subject to thermal decomposition at higher temperatures, yielding elemental mercury and bromine gas.

HgBr₂(s) → Hg(l) + Br₂(g)

The final decomposition products would therefore be elemental mercury, bromine gas, and oxygen gas. The relative decomposition temperatures for various mercury compounds suggest that mercury halides are among the less stable mercury salts.[2]

The proposed pathway is visualized in the following diagram:

References

An In-depth Technical Guide to the Aqueous Solubility of Mercury(I) Bromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility of mercury(I) bromate (Hg₂(BrO₃)₂) in aqueous solutions. Due to the limited availability of direct quantitative data for this specific compound in published literature, this guide also furnishes detailed experimental protocols for the determination of its solubility and solubility product constant (Ksp).

Introduction to Mercury(I) Bromate

Mercury(I) bromate is an inorganic compound with the chemical formula Hg₂(BrO₃)₂. It is composed of the dimeric mercury(I) cation (Hg₂²⁺) and the bromate anion (BrO₃⁻). Structurally, the mercury atoms are linked in pairs, a characteristic feature of mercury(I) compounds. The crystal structure of mercury(I) bromate has been identified as monoclinic, and it forms colorless, thin, six-sided plates when crystallized from very dilute solutions, which qualitatively suggests low aqueous solubility.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of experimentally determined quantitative solubility data, such as the solubility product constant (Ksp) or solubility in g/100 mL, for mercury(I) bromate. Commercial suppliers of mercury(I) bromate also do not typically provide solubility data.

For the purpose of comparison, the solubility data for the more extensively studied mercury(I) bromide (Hg₂Br₂) is presented in the table below.

| Compound Name | Formula | Ksp at 25°C | Solubility at 25°C ( g/100 mL) |

| Mercury(I) Bromate | Hg₂(BrO₃)₂ | Data not available | Data not available |

| Mercury(I) Bromide | Hg₂Br₂ | 6.4 x 10⁻²³ | 3.9 x 10⁻⁵ |

Dissolution Equilibrium

The dissolution of solid mercury(I) bromate in water is an equilibrium process. The solid salt dissociates into its constituent ions, the mercury(I) cation and two bromate anions.

Caption: Dissolution and precipitation equilibrium of mercury(I) bromate in an aqueous solution.

Experimental Protocols for Solubility Determination

Given the lack of available data, researchers may need to experimentally determine the solubility of mercury(I) bromate. The following are established protocols for determining the solubility and Ksp of sparingly soluble salts.

Conductometric Method

This method is based on the principle that the conductivity of a solution is proportional to the concentration of ions.

Workflow:

Caption: Workflow for the conductometric determination of solubility.

Detailed Steps:

-

Preparation of Saturated Solution: Add an excess of solid mercury(I) bromate to a volume of high-purity deionized water in a flask.

-

Equilibration: Seal the flask and agitate it in a constant-temperature water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Carefully filter the solution through a fine filter paper or a membrane filter to remove all undissolved solid. The filtration apparatus should be maintained at the same temperature as the solution.

-

Conductivity Measurement: Measure the electrical conductivity of the filtered saturated solution using a calibrated conductivity meter.

-

Blank Measurement: Measure the conductivity of the deionized water used to prepare the solution.

-

Calculation:

-

The specific conductance (κ) of the salt is the difference between the conductivity of the solution and the conductivity of the water.

-

The molar solubility (S) can be calculated using the equation: S = 1000κ / Λ°, where Λ° is the molar conductivity at infinite dilution. Λ° for Hg₂(BrO₃)₂ can be estimated by summing the ionic conductivities of its constituent ions (Λ° = λ°(Hg₂²⁺) + 2λ°(BrO₃⁻)), which can be found in chemical reference literature.

-

The solubility product constant is then calculated as Ksp = [Hg₂²⁺][BrO₃⁻]² = (S)(2S)² = 4S³.

-

Gravimetric Method

This classic method involves the quantitative precipitation of one of the constituent ions from the saturated solution.

Workflow:

Caption: Workflow for the gravimetric determination of solubility.

Detailed Steps:

-

Prepare a Saturated Solution: As described in the conductometric method.

-

Sample Collection: Pipette a known, precise volume of the clear, saturated solution into a beaker.

-

Precipitation: Add an excess of a suitable precipitating agent. For the bromate ion, a solution of silver nitrate (AgNO₃) can be added to precipitate silver bromate (AgBrO₃), which has a known low solubility.

-

Isolation of Precipitate: Collect the precipitate by filtration through a pre-weighed sintered glass crucible.

-

Washing and Drying: Wash the precipitate with a small amount of deionized water to remove any soluble impurities and then dry it in an oven to a constant weight.

-

Weighing: Accurately weigh the crucible with the dried precipitate.

-

Calculation:

-

From the mass of the precipitate (e.g., AgBrO₃), calculate the number of moles of the precipitate.

-

Using stoichiometry, determine the number of moles of the bromate ion in the original volume of the saturated solution.

-

Calculate the molar concentration of the bromate ion, which is equal to 2S.

-

From this, find the molar solubility (S) of Hg₂(BrO₃)₂.

-

Calculate the Ksp using Ksp = 4S³.

-

Conclusion

References

Vibrational Spectroscopy of the Bromate Ion in Mercury(I) Bromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for the vibrational spectroscopic analysis of the bromate ion (BrO₃⁻) within the mercury(I) bromate (Hg₂(BrO₃)₂) matrix. Due to the limited availability of specific experimental data for mercury(I) bromate, this document focuses on the fundamental principles of the vibrational modes of the bromate ion, derived from its known C₃ᵥ symmetry. It outlines detailed, generalized experimental protocols for conducting Raman and Infrared (IR) spectroscopic analyses on solid inorganic salts. Furthermore, a table of expected vibrational frequencies for the bromate ion, based on data from analogous compounds, is presented to serve as a predictive reference. A logical workflow for such an analysis is also provided in a visual format to guide researchers in their experimental design and data interpretation.

Introduction to the Vibrational Spectroscopy of the Bromate Ion

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive analytical method used to probe the molecular vibrations of a substance. These vibrations are quantized and correspond to specific energy levels, which are characteristic of the molecule's structure, bonding, and symmetry. For an ionic compound such as mercury(I) bromate, the vibrational spectrum is dominated by the internal modes of the polyatomic bromate anion (BrO₃⁻).

The bromate ion possesses a trigonal pyramidal structure, belonging to the C₃ᵥ point group.[1] This symmetry dictates the number and nature of its fundamental vibrational modes. According to group theory, for a non-linear molecule, the number of vibrational modes is given by 3N-6, where N is the number of atoms. For the bromate ion (N=4), this results in 6 vibrational modes. These modes are classified into four distinct types of vibrations:

-

Symmetric stretch (ν₁): An in-phase stretching of all three Br-O bonds.

-

Symmetric bend (ν₂): An in-phase bending of the O-Br-O angles, often described as an "umbrella" mode.

-

Asymmetric stretch (ν₃): An out-of-phase stretching of the Br-O bonds.

-

Asymmetric bend (ν₄): An out-of-phase bending of the O-Br-O angles.

All four of these fundamental vibrations are active in both Raman and Infrared spectroscopy.[2] However, their relative intensities can vary significantly between the two techniques, providing complementary information.

Theoretical Vibrational Frequencies of the Bromate Ion

| Vibrational Mode | Symmetry | Description | Typical Raman Shift (cm⁻¹) | Typical IR Absorption (cm⁻¹) |

| ν₁ (A₁) | Symmetric Stretch | All Br-O bonds stretch in-phase | 790 - 810 (very strong, sharp) | 790 - 810 (strong) |

| ν₂ (A₁) | Symmetric Bend | "Umbrella" mode | 415 - 440 (medium) | 415 - 440 (medium) |

| ν₃ (E) | Asymmetric Stretch | Br-O bonds stretch out-of-phase | 800 - 840 (weak to medium) | 800 - 840 (very strong, broad) |

| ν₄ (E) | Asymmetric Bend | O-Br-O angles bend out-of-phase | 350 - 370 (medium) | 350 - 370 (medium) |

Note: The splitting of ν₁ and ν₃ has been observed in solution studies, with ν₃ appearing at a higher frequency.[4] In solid-state spectra, peak positions and splittings can be influenced by the crystal lattice.

Detailed Experimental Protocols

The following sections outline generalized experimental procedures for obtaining high-quality Raman and Infrared spectra of a solid inorganic salt like mercury(I) bromate.

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible vibrational spectra.

-

For Raman Spectroscopy:

-

Obtain a small, representative sample of crystalline mercury(I) bromate.

-

The sample can typically be analyzed directly as a powder. Place a small amount of the powder on a clean microscope slide or in a capillary tube.

-

If the sample is a larger crystal, it can be mounted directly in the path of the laser beam.

-

Ensure the sample is dry, as water can have a strong Raman signal that may interfere with the spectrum.

-

-

For Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

-

ATR-FTIR is often the simplest method for solid samples.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal.

-

Place a small amount of the powdered mercury(I) bromate sample onto the ATR crystal, ensuring complete coverage.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

For Infrared Spectroscopy (KBr Pellet Method): [5]

-

Thoroughly dry both the mercury(I) bromate sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained.[5]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Instrumentation and Data Acquisition

-

Raman Spectrometer:

-

Laser Source: A common choice is a 532 nm or 785 nm solid-state laser. The choice of laser wavelength may be important to avoid fluorescence from the sample.

-

Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation.

-

Objective: A 10x or 20x objective is typically suitable for focusing the laser on the powdered sample.

-

Spectral Range: Collect data over a range of approximately 100 - 1000 cm⁻¹ to cover all expected vibrational modes of the bromate ion.

-

Acquisition Time and Accumulations: An acquisition time of 1-10 seconds with 5-10 accumulations is a reasonable starting point, and can be adjusted to improve the signal-to-noise ratio.

-

-

FTIR Spectrometer:

-

Mode: Attenuated Total Reflectance (ATR) or Transmission (for KBr pellets).

-

Spectral Range: Typically 4000 - 400 cm⁻¹. The far-IR region (< 400 cm⁻¹) may be necessary to observe all vibrational modes.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for solid-state samples.

-

Scans: Co-add 16 to 64 scans for both the background and the sample to achieve a good signal-to-noise ratio.

-

Apodization: Use a standard apodization function, such as Happ-Genzel.

-

Logical Workflow for Vibrational Spectroscopic Analysis

The following diagram illustrates a typical workflow for the vibrational spectroscopic analysis of an inorganic salt.

Caption: A flowchart outlining the key stages in the vibrational analysis of an inorganic salt.

Conclusion

This technical guide has provided a foundational understanding of the vibrational spectroscopy of the bromate ion, with a specific focus on its application to mercury(I) bromate. By understanding the theoretical basis of the bromate ion's vibrational modes and following the detailed, generalized experimental protocols, researchers can effectively employ Raman and IR spectroscopy to characterize this and other related inorganic compounds. The provided table of expected frequencies and the logical workflow diagram serve as practical tools to guide experimental work and spectral interpretation in this area of materials science and chemical analysis.

References

- 1. youtube.com [youtube.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Intramolecular coupling of BrO stretching vibrations in solid bromates, infrared and Raman spectroscopic studies on M(BrO3)2.6H2O (M = Mg, Co, Ni, Zn) and Ni(ClO3)2.6H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vibrational investigation of the stretching region of bromate ion in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Infrared Spectroscopic Analysis of the Inorganic Components from Teeth Exposed to Psychotherapeutic Drugs [mdpi.com]

Unveiling the Past: The Historical Discovery and Initial Characterization of Mercury(I) Bromate

A deep dive into the early chemical explorations of a unique mercury salt, this technical guide illuminates the historical context of the discovery of mercury(I) bromate, its initial synthesis, and the preliminary studies that first defined its properties. This paper is intended for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry of mercurous compounds.

The history of mercury(I) bromate is intrinsically linked to the burgeoning field of inorganic chemistry in the 19th century, a period marked by the systematic investigation of new compounds and the development of foundational chemical principles. While the exact moment of its first synthesis is not definitively documented in readily available modern literature, a thorough examination of historical chemical compendia points towards its discovery in the mid-19th century, a time of fervent exploration of metallic salts.

The Elusive Discovery

Pinpointing a singular "discoverer" of mercury(I) bromate is challenging. The synthesis and characterization of new salts during the 19th century were often the result of systematic investigations by numerous chemists. However, the work of the German chemist and mineralogist Carl Friedrich Rammelsberg is frequently associated with comprehensive studies of mercury compounds during this era. While a specific publication by Rammelsberg detailing the initial synthesis of mercury(I) bromate has not been identified in this review, his extensive work on inorganic salts, documented in publications such as Poggendorff's Annalen der Physik und Chemie, makes him a probable figure in its early investigation.

Further insights into the historical context can be gleaned from comprehensive chemical encyclopedias of the period, most notably Gmelin's "Handbuch der anorganischen Chemie." [1][2][3][4] According to the Gmelin system, information on mercury compounds is located in the volume dedicated to "Quecksilber" (Mercury), as it has a higher system number (34) than bromine (7).[5] Within this volume, a detailed account of the preparation and properties of mercury(I) bromate, referred to in German as "Quecksilber(I)-bromat" or "Mercurobromat," would be present, citing the original scientific literature of the time. Accessing and translating these historical German texts is crucial for a definitive understanding of the compound's discovery.

Initial Synthesis and Experimental Protocols

The earliest methods for the preparation of mercury(I) bromate likely involved precipitation reactions, a common technique in 19th-century chemistry for isolating new inorganic salts. The synthesis would have followed a logical progression based on the known reactivity of mercurous salts and bromates.

Experimental Workflow for the Historical Synthesis of Mercury(I) Bromate

References

A Theoretical Deep Dive: Quantum Chemical Calculations for Mercury(I) Bromate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on mercury(I) bromate (Hg₂(BrO₃)₂). While direct computational studies on this specific molecule are scarce in published literature, this document outlines a robust methodology based on established computational techniques for heavy elements and related mercury compounds. By leveraging existing crystallographic data, we present a roadmap for a thorough theoretical analysis, from structural optimization to the calculation of electronic properties.

Introduction to Mercury(I) Bromate and the Role of Computational Chemistry

Mercury(I) compounds are distinguished by the presence of a unique diatomic cation, [Hg-Hg]²⁺, a feature that has intrigued inorganic chemists for decades.[1][2] Mercury(I) bromate, Hg₂(BrO₃)₂, is an inorganic salt formed from this cation and the bromate anion (BrO₃⁻). Understanding the nature of the Hg-Hg bond, its interaction with the surrounding ligands, and the overall electronic structure of the molecule is crucial for predicting its stability, reactivity, and potential applications or toxicity.

Quantum chemical calculations offer a powerful, non-experimental route to probe these molecular properties with high precision. Theoretical methods can elucidate geometric parameters, vibrational frequencies, and electronic characteristics that are often difficult or impossible to measure experimentally. This guide details a proposed computational workflow designed to provide these insights for mercury(I) bromate.

Experimental Foundation: Synthesis and Crystal Structure

A foundational element of any computational study is the availability of experimental data for comparison and validation. The crystal structure of mercury(I) bromate provides the essential starting point for building the initial molecular model for calculations.

Synthesis Protocol

The synthesis of mercury(I) bromate has been described as a precipitation reaction. The protocol involves the following steps:

-

A slightly acidic solution of mercury(I) nitrate is prepared.

-

A solution of potassium bromate is added to the mercury(I) nitrate solution.

-

A precipitate of mercury(I) bromate, Hg₂(BrO₃)₂, forms and crystallizes as colorless, thin, six-sided plates.[1]

It is noted that if the potassium bromate used is not of pro analysi grade, an initial small precipitate, likely mercury(I) bromide, may form and should be filtered off before the main product crystallizes.[1]

Crystallographic Data

X-ray diffraction studies have determined that mercury(I) bromate crystallizes in a monoclinic system with the space group C2/c.[1] The key structural parameters derived from this experimental work are summarized below. These values serve as the benchmark for validating the accuracy of the computational geometry optimization.

| Parameter | Experimental Value[1] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 18.806 Å |

| b | 4.470 Å |

| c | 8.595 Å |

| β | 107.19° |

| Formula Units per Cell | 4 |

| Key Bond Lengths | |

| Hg-Hg Distance | 2.5076 Å |

| Hg-O Distance (close) | 2.16 Å |

| Key Bond Angles | |

| O-Hg-Hg Angle | 174° |

Proposed Quantum Chemical Calculation Protocol

The following section details a recommended computational workflow for a comprehensive theoretical study of mercury(I) bromate. This protocol is based on methods proven to be effective for heavy-element systems.[3]

Computational Workflow

The overall process involves constructing an initial molecular model from crystallographic data, followed by geometry optimization, frequency analysis to confirm a stable structure, and subsequent calculation of various electronic properties.

Detailed Methodologies

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Initial Geometry: The starting molecular geometry for the calculations should be constructed directly from the crystallographic data provided in Table 1.[1]

Level of Theory: Due to the presence of the heavy mercury atoms, relativistic effects must be considered.

-

Geometry Optimization and Frequencies: A common and efficient approach is to use Density Functional Theory (DFT). The B3LYP functional is a robust choice for initial optimizations. For mercury, a relativistic Stuttgart/Dresden (SDD) effective core potential and basis set should be used, which replaces the inner core electrons with a potential, simplifying the calculation while retaining accuracy.[3] For the lighter bromine and oxygen atoms, a Pople-style basis set like 6-311++G(d,p) is appropriate.

-

High-Accuracy Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the DFT-optimized geometry using a more rigorous method, such as Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster with singles, doubles, and perturbative triples [QCISD(T) or CCSD(T)].[3]

Calculation Steps:

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation (a stationary point on the potential energy surface). The convergence criteria should be set to tight or very tight to ensure a precise structure.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results also provide the theoretical vibrational spectra (e.g., IR and Raman), which can be compared with future experimental spectroscopic data.

-

Electronic Property Analysis: Using the optimized geometry, a variety of electronic properties can be calculated:

-

Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and electronic transitions.

-

Atomic Charges: Population analysis methods (e.g., Mulliken, Löwdin, or Natural Bond Orbital) can be used to determine the partial charges on each atom, helping to understand the ionic and covalent character of the bonds.

-

Electron Density and Electrostatic Potential: These properties can be plotted to visualize the electron distribution and identify regions of electrophilic or nucleophilic character.

-

Anticipated Results and Data Presentation

The successful execution of the protocol described above would yield a wealth of quantitative data. The following tables and diagrams illustrate how this data should be structured for clear interpretation and comparison.

Structural Parameters

The calculated geometric parameters would be compared directly against the experimental X-ray diffraction data.

| Parameter | Experimental (Å or °)[1] | Calculated (Å or °) | % Difference |

| Bond Lengths | |||

| Hg-Hg | 2.5076 | [Predicted Value] | [Calc. %] |

| Hg-O (avg) | 2.16 | [Predicted Value] | [Calc. %] |

| Br-O (avg) | [Not specified] | [Predicted Value] | N/A |

| Bond Angles | |||

| O-Hg-Hg | 174 | [Predicted Value] | [Calc. %] |

| O-Br-O (avg) | [Not specified] | [Predicted Value] | N/A |

Vibrational Frequencies

The calculated vibrational frequencies can predict the infrared and Raman spectra of the molecule.

| Mode Description | Calculated Frequency (cm⁻¹) |

| Hg-Hg Stretch | [Predicted Value] |

| Hg-O Stretch | [Predicted Value] |

| BrO₃ Symmetric Stretch | [Predicted Value] |

| BrO₃ Asymmetric Stretch | [Predicted Value] |

| BrO₃ Bending Modes | [Predicted Value] |

Electronic Properties

Key electronic properties provide a deeper understanding of the molecule's chemical nature.

| Property | Calculated Value |

| HOMO Energy (eV) | [Predicted Value] |

| LUMO Energy (eV) | [Predicted Value] |

| HOMO-LUMO Gap (eV) | [Predicted Value] |

| Mulliken Atomic Charges (e) | |

| Hg | [Predicted Value] |

| Br | [Predicted Value] |

| O | [Predicted Value] |

| Dipole Moment (Debye) | [Predicted Value] |

Conceptual Visualization

Diagrams illustrating molecular structure and bonding are essential for conveying complex information. The coordination environment around the central Hg-Hg dimer is of particular interest.

Conclusion

This technical guide outlines a comprehensive and robust computational strategy for the theoretical investigation of mercury(I) bromate. By anchoring the calculations with solid experimental crystallographic data and employing modern, relativistic quantum chemical methods, a deep and reliable understanding of the molecule's structure, stability, and electronic properties can be achieved. The resulting data will not only characterize this specific compound but also contribute to the broader understanding of the unique chemistry of mercury(I) and its interactions. This proposed study serves as a blueprint for researchers seeking to apply computational chemistry to complex inorganic systems.

References

An In-depth Technical Guide to the Properties of Mercury(I) Bromate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Mercury(I) bromate is a highly toxic substance and should only be handled by qualified professionals with appropriate safety measures in place. This document is for informational purposes only.

Introduction

Mercury(I) bromate, with the chemical formula Hg₂(BrO₃)₂, is an inorganic salt of mercury in its +1 oxidation state. In this compound, mercury exists as the diatomic cation (Hg₂)²⁺, a characteristic feature of mercurous salts. This guide provides a comprehensive overview of the known physical and chemical properties of pure mercury(I) bromate, based on available scientific literature. It includes structural data, synthesis protocols, and predicted chemical behavior, along with essential safety information.

Physical and Structural Properties

Mercury(I) bromate is a crystalline solid.[1] Its physical appearance has been described as colorless, very thin, six-sided plates.[2] While extensive data on all its physical properties are not widely published, its crystal structure and density have been characterized.

Summary of Physical Properties

The following table summarizes the key quantitative physical and crystallographic data for mercury(I) bromate.

| Property | Value | Citation(s) |

| Molecular Formula | Hg₂(BrO₃)₂ | [2] |

| Molecular Weight | 657.0 g/mol | - |

| Appearance | Colorless, very thin, six-sided plates; Crystalline solid | [1][2] |

| Density (Observed) | 6.20 g/cm³ | [2] |

| Density (Calculated) | 6.32 g/cm³ | [2] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility in Water | Data not available (likely poorly soluble, similar to other mercury(I) salts like Hg₂Br₂ and Hg₂Cl₂).[3][4][5] | - |

Crystal Structure

The crystal structure of mercury(I) bromate has been determined by X-ray diffraction.[2] The compound crystallizes in the monoclinic system with the space group C2/c.[2] The structure is characterized by the presence of discrete Hg₂²⁺ dimers.

| Crystallographic Parameter | Value | Citation(s) |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| Unit Cell Dimensions | a = 18.806 Åb = 4.470 Åc = 8.595 Åβ = 107.19° | [2] |

| Formula Units per Cell (Z) | 4 | [2] |

| Hg-Hg Bond Distance | 2.5076 Å | [2] |

| Hg-O Bond Distance | 2.16 Å (Each Hg atom has one close oxygen neighbor) | [2] |

| Coordination Geometry | The O-Hg-Hg-O group is nearly linear, with an Hg-Hg-O angle of 174°.[2] Each mercury atom is further coordinated to two other oxygen atoms at distances of 2.666 Å and 2.69 Å.[2] | - |

Chemical Properties and Reactivity

The chemical behavior of mercury(I) bromate is dictated by the properties of the mercurous ion (Hg₂²⁺) and the bromate ion (BrO₃⁻).

-

Oxidizing Agent: Due to the presence of the bromate ion, mercury(I) bromate is expected to be a strong oxidizing agent.[6][7]

-

Disproportionation: Like many mercury(I) compounds, it is susceptible to disproportionation into elemental mercury (Hg) and a mercury(II) compound, particularly upon heating or exposure to light.[8][9] For instance, mercury(I) bromide decomposes to mercury(II) bromide and elemental mercury.[4][9]

-

Stability: The compound is likely sensitive to light. Many mercury(I) halides, such as mercury(I) bromide, darken upon exposure to light.[9][10]

Predicted Thermal Decomposition

While the specific decomposition pathway has not been experimentally detailed in the available literature, a plausible reaction upon strong heating involves disproportionation of the mercury(I) cation and decomposition of the bromate anion to form a mercury(II) halide and oxygen gas.

Proposed Reaction: Hg₂(BrO₃)₂(s) → HgBr₂(s) + Hg(l, g) + 3O₂(g)

Alternatively, decomposition could yield mercury(II) oxide:

Alternative Reaction: Hg₂(BrO₃)₂(s) → 2HgO(s) + Br₂(g) + 2O₂(g)

The following diagram illustrates the first proposed logical pathway for thermal decomposition.

Caption: Proposed thermal decomposition pathway for mercury(I) bromate.

Experimental Protocols

Synthesis of Mercury(I) Bromate

The synthesis of mercury(I) bromate is achieved via a precipitation (metathesis) reaction in an aqueous solution.[2]

Reaction: Hg₂(NO₃)₂(aq) + 2KBrO₃(aq) → Hg₂(BrO₃)₂(s) + 2KNO₃(aq)

Detailed Methodology:

-

Preparation of Precursor Solutions:

-

Prepare a dilute aqueous solution of mercury(I) nitrate, Hg₂(NO₃)₂. The solution should be slightly acidified with nitric acid to prevent the hydrolysis of the mercury(I) ion.

-

Prepare a separate dilute aqueous solution of a soluble bromate salt, such as potassium bromate (KBrO₃).[2]

-

-

Precipitation:

-

Slowly add the potassium bromate solution to the mercury(I) nitrate solution with constant stirring at room temperature.

-

A white, crystalline precipitate of mercury(I) bromate will form. The original report notes that crystallization occurs within approximately 20 minutes.[2]

-

-

Purification (Suggested):

-

A preliminary filtration step may be necessary if the bromate reagent is not of high purity, as contaminating halides (e.g., bromide) will precipitate mercury(I) halides first.[2]

-

Isolate the mercury(I) bromate precipitate by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove soluble byproducts like potassium nitrate.

-

Follow with a wash using a suitable organic solvent, such as ethanol or diethyl ether, to facilitate drying.

-

-

Drying and Storage:

-

Dry the purified product in a desiccator under vacuum, protected from light.

-

Store the final compound in a dark, sealed container to prevent decomposition.

-

The following workflow illustrates the synthesis process.

Caption: Experimental workflow for the synthesis of mercury(I) bromate.

Safety and Toxicology

Pure mercury(I) bromate presents a significant health hazard due to the combined toxicity of both mercury(I) ions and bromate ions. All mercury compounds are considered toxic.[11][12]

-

Mercury Toxicity: Mercury and its compounds are neurotoxic and nephrotoxic (damaging to the kidneys).[11][13][14] They can be absorbed through inhalation, ingestion, and skin contact.[11] Mercury compounds are also considered teratogenic and can affect reproduction.[11]

-

Bromate Toxicity: The bromate ion is toxic and a suspected human carcinogen.[15][16] Acute ingestion can cause severe gastrointestinal symptoms, kidney failure (acute tubular necrosis), and irreversible hearing loss.[6][7][17][18]

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Avoid inhalation of dust or fumes.

-

Prevent skin and eye contact.

-

All waste containing mercury(I) bromate must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

References

- 1. americanelements.com [americanelements.com]

- 2. scispace.com [scispace.com]

- 3. Mercury(I) chloride - Wikipedia [en.wikipedia.org]

- 4. Mercury(I) bromide - Wikipedia [en.wikipedia.org]

- 5. Mercury and Mercury Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. Mercury(I) bromide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 9. quora.com [quora.com]

- 10. MERCURY BROMIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. ehs.gatech.edu [ehs.gatech.edu]

- 12. Mercury - Properties and Health Effects | Occupational Safety and Health Administration [osha.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mercury [who.int]

- 15. Bromate - Wikipedia [en.wikipedia.org]

- 16. Mercury | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 17. Bromate in Drinking Water - Information Fact Sheet [health.ny.gov]

- 18. Acute Kidney Injury due to Sodium Bromate Intoxication: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]

Mercury(I) Bromate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(I) bromate, with the chemical formula Hg₂(BrO₃)₂, is an inorganic compound that has been the subject of limited scientific investigation. This technical guide provides a comprehensive review of the existing literature on mercury(I) bromate, focusing on its synthesis, crystal structure, and known properties. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may have an interest in this compound. It adheres to stringent data presentation and visualization requirements to ensure clarity and ease of comparison.

Synthesis of Mercury(I) Bromate

The preparation of mercury(I) bromate has been described as a precipitation reaction in an aqueous solution.

Experimental Protocol

The synthesis of mercury(I) bromate can be carried out as follows:

-

Preparation of Reactant Solutions:

-

Prepare a slightly acidic solution of mercury(I) nitrate (Hg₂(NO₃)₂).

-

Prepare a solution of potassium bromate (KBrO₃).

-

-

Precipitation:

-

Add the potassium bromate solution to the mercury(I) nitrate solution.

-

A precipitate of mercury(I) bromate will begin to form. To ensure the purity of the final product, it is crucial to use a high-purity grade of potassium bromate. If a lower grade is used, an initial small precipitate, likely consisting of mercury(I) bromide, should be filtered off and discarded before the main precipitation of mercury(I) bromate.

-

-

Crystallization and Isolation:

-

The mercury(I) bromate will crystallize as colorless, thin, six-sided plates within approximately 20 minutes.

-

To obtain thicker crystals suitable for single-crystal X-ray diffraction, very dilute solutions can be slowly evaporated.

-

The crystals can then be isolated by filtration.

-

Synthesis Workflow

An In-depth Technical Guide to the Stability and Reactivity of Mercury(I) Bromate

Disclaimer: Limited direct experimental data for mercury(I) bromate is available in the public domain. This guide synthesizes information from related mercury(I) compounds, inorganic bromates, and general chemical principles to provide a comprehensive overview of its expected properties and safe handling. All quantitative data presented is based on analogous compounds and should be treated as estimations.

Introduction

Mercury(I) bromate, with the chemical formula Hg₂(BrO₃)₂, is an inorganic salt that, like many mercury compounds, requires careful handling due to its potential toxicity and reactivity. This document provides a detailed technical overview of the stability and reactivity of mercury(I) bromate under various conditions, intended for researchers, scientists, and drug development professionals. Due to the scarcity of specific literature on this compound, this guide draws parallels from the known chemistry of mercury(I) halides, other inorganic bromates, and general principles of inorganic chemistry.

Chemical and Physical Properties

Table 1: Estimated Physical and Chemical Properties of Mercury(I) Bromate

| Property | Estimated Value/Description | Basis of Estimation |

| Chemical Formula | Hg₂(BrO₃)₂ | Stoichiometry |

| Molar Mass | 657.0 g/mol | Calculation |

| Appearance | White to yellowish crystalline solid. | Analogy with mercury(I) bromide and other bromates. |

| Solubility in Water | Sparingly soluble. | General solubility rules for mercury(I) salts. |

| Sensitivity to Light | Likely sensitive to light, may darken upon exposure. | Analogy with mercury(I) bromide which darkens on exposure to light.[1][2] |

Stability of Mercury(I) Bromate

The stability of mercury(I) bromate is influenced by thermal stress and electromagnetic radiation (light).

Thermal Stability

Mercury(I) compounds are known to disproportionate upon heating. It is highly probable that mercury(I) bromate decomposes upon heating to form mercury(II) bromate, elemental mercury, and oxygen. The decomposition of other inorganic bromates, such as potassium bromate, occurs at elevated temperatures (above 350 °C) to yield the corresponding bromide and oxygen.[3]

Table 2: Estimated Thermal Decomposition Data for Mercury(I) Bromate

| Parameter | Estimated Value/Range | Expected Products | Basis of Estimation |

| Decomposition Onset | > 150 °C | Hg(BrO₃)₂, Hg, O₂ | Analogy with thermal stability of other mercury(I) salts and inorganic bromates. |

| Decomposition Products | Mercury(II) bromate, elemental mercury, oxygen, bromine | General decomposition patterns of bromates and mercury salts. |

Photochemical Stability

Many mercury(I) compounds are sensitive to light, and it is anticipated that mercury(I) bromate would be as well. Exposure to ultraviolet (UV) radiation is expected to induce decomposition. The photochemical decomposition of bromate ions in aqueous solutions is a known phenomenon, leading to the formation of bromide ions.[4][5] For mercury(I) bromate, this could lead to the formation of mercury(II) species and elemental mercury.

Reactivity of Mercury(I) Bromate

The reactivity of mercury(I) bromate is dictated by the chemical nature of both the mercury(I) cation (Hg₂²⁺) and the bromate anion (BrO₃⁻).

Reactivity with Acids

Mercury(I) salts react with oxidizing acids. With non-oxidizing acids, the reaction may be limited due to the poor solubility of many mercury(I) salts. However, with strong oxidizing acids like concentrated nitric acid or sulfuric acid, oxidation of mercury(I) to mercury(II) is expected.[6][7][8] The reaction with concentrated sulfuric acid could also lead to the reduction of the sulfate ion and the formation of bromine from the bromate ion.

Table 3: Expected Reactivity of Mercury(I) Bromate with Various Reagents

| Reagent | Expected Reaction | Products | Basis of Estimation |

| Dilute Non-oxidizing Acids (e.g., HCl) | Limited reaction due to low solubility. Potential for disproportionation. | HgCl₂, Hg | General reactivity of mercury(I) salts. |

| Concentrated Oxidizing Acids (e.g., HNO₃, H₂SO₄) | Vigorous reaction, oxidation of Hg(I) to Hg(II). | Hg(NO₃)₂, HgSO₄, Br₂, H₂O | Known reactions of mercury and its salts with oxidizing acids.[6][7][8] |

| Bases (e.g., NaOH) | Disproportionation to form mercury(II) oxide and elemental mercury. | HgO, Hg, NaBrO₃, H₂O | Characteristic reaction of mercury(I) salts with bases.[9] |

| Reducing Agents | Reduction to elemental mercury. | Hg, Bromide salts | The bromate ion is a strong oxidizing agent. |

Experimental Protocols

Synthesis of Mercury(I) Bromate

This protocol is adapted from the synthesis of other sparingly soluble mercury(I) salts.

Materials:

-

Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)

-

Potassium bromate (KBrO₃)

-

Dilute nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Prepare a solution of mercury(I) nitrate by dissolving a known quantity in dilute nitric acid to prevent hydrolysis.

-

Prepare a separate aqueous solution of potassium bromate.

-

Slowly add the potassium bromate solution to the mercury(I) nitrate solution with constant stirring.

-

A white to yellowish precipitate of mercury(I) bromate should form immediately.

-

Allow the reaction to proceed for a sufficient time to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the product in a desiccator in the dark to prevent photochemical decomposition.

Thermal Stability Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Objective: To determine the decomposition temperature and characterize the thermal events associated with the heating of mercury(I) bromate.

Instrumentation: Simultaneous TGA/DSC instrument.

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 1-5 mg) of mercury(I) bromate into an appropriate pan (e.g., alumina).

-

Place the sample pan and a reference pan into the instrument.

-

Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify the onset of decomposition, peak decomposition temperatures, and mass loss percentages corresponding to different decomposition steps.

Photochemical Stability Assessment

Objective: To evaluate the stability of mercury(I) bromate under UV irradiation.

Procedure:

-

Place a thin layer of finely ground mercury(I) bromate on a watch glass.

-

Prepare a control sample kept in the dark.

-

Expose the experimental sample to a UV lamp of a known wavelength and intensity for a set period.

-

At regular intervals, observe any changes in the physical appearance (e.g., color change) of the sample.

-

For a quantitative analysis, the extent of decomposition can be monitored by analytical techniques such as ion chromatography to measure the formation of bromide ions after dissolving a portion of the sample in a suitable solvent.

Visualizations

Logical Decomposition Pathways

Caption: Logical decomposition pathways for mercury(I) bromate.

Experimental Workflow for Thermal Stability Analysis

Caption: Experimental workflow for thermal stability analysis.

Safety and Handling

Mercury compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, follow established protocols for mercury-containing waste cleanup and disposal. Store mercury(I) bromate in a cool, dry, dark place away from incompatible materials such as strong acids and reducing agents.

Conclusion

While specific experimental data for mercury(I) bromate is scarce, a comprehensive understanding of its stability and reactivity can be formulated by drawing parallels with related mercury(I) salts and inorganic bromates. It is anticipated to be a light-sensitive solid that undergoes thermal decomposition at elevated temperatures to yield mercury(II) species, elemental mercury, and oxygen. Its reactivity is characterized by the oxidizing nature of the bromate anion and the tendency of the mercury(I) cation to disproportionate or be oxidized. The experimental protocols and safety guidelines provided in this document offer a framework for the safe handling and characterization of this compound in a research setting. Further experimental investigation is necessary to fully elucidate the quantitative aspects of its stability and reactivity.

References

- 1. Mercury(I) bromide - Wikipedia [en.wikipedia.org]

- 2. Mercurous bromide | Br2Hg2 | CID 24829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium bromate - Sciencemadness Wiki [sciencemadness.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Photocatalytic decomposition of bromate ion by the UV/P25-Graphene processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WebElements Periodic Table » Mercury » reactions of elements [webelements.com]

- 7. Mercury: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 8. Mercury (element) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

use of mercury(I) bromate as an oxidizing agent in organic synthesis

Application Note: Mercury(I) Bromate

Topic: Use of Mercury(I) Bromate as an Oxidizing Agent in Organic Synthesis

Introduction

Following a comprehensive review of available scientific literature, there is no documented evidence of mercury(I) bromate, Hg₂(BrO₃)₂, being used as an oxidizing agent in organic synthesis. Searches for experimental protocols, reaction data, or application notes concerning this specific reagent have yielded no results.

While various mercury salts, particularly mercury(II) compounds like mercuric acetate, have historically been used in specific organic reactions such as oxymercuration, their use has significantly declined due to their high toxicity and the development of safer, more efficient alternatives.[1][2] Similarly, bromates, often in the form of potassium or sodium bromate, are known oxidizing agents, but their combination with mercury(I) for applications in organic synthesis is not described.

Chemical Profile of Mercury(I) Bromate

Mercury(I) bromate is an inorganic salt prepared from a mercury(I) nitrate solution and a potassium bromate solution.[3] Its crystal structure is known to be monoclinic.[3] The compound contains mercury in the +1 oxidation state, existing as the dimeric cation [Hg₂]²⁺, and the bromate anion (BrO₃⁻), where bromine is in the +5 oxidation state.[4]

Hazard and Safety Considerations

Extreme caution is advised for all mercury compounds. Mercury and its salts are highly toxic, posing significant health and environmental hazards.[2][5][6] Due to the lack of specific toxicological data for mercury(I) bromate, it should be handled as an extremely hazardous substance. The development of synthetic methods in modern organic chemistry prioritizes the avoidance of such toxic reagents.

Given the complete absence of data, protocols, or any mention of its application in the literature, mercury(I) bromate is not a recognized or recommended oxidizing agent for organic synthesis. The scientific community has moved towards less toxic and more environmentally benign reagents. Therefore, the creation of detailed application notes or experimental protocols for this compound is not feasible. Researchers seeking oxidizing agents for organic transformations are encouraged to consult literature for well-established and safer alternatives.

Protocols & Data

As no experimental data for the has been found in the scientific literature, no protocols can be provided and no quantitative data tables can be generated.

Logical Relationship Diagram

References

application of mercury(I) bromate in gravimetric analysis

Disclaimer: Hypothetical Application

Extensive research has revealed no established or recognized application of mercury(I) bromate in standard gravimetric analysis procedures. The following application notes and protocols are presented as a hypothetical exercise to fulfill the structural requirements of the query. Mercury(I) compounds are hazardous and should be handled with extreme caution by trained professionals only. The described procedure is not a validated analytical method and is intended for illustrative purposes.

Application Note: Hypothetical Gravimetric Determination of Bromate using Mercury(I) Nitrate

Introduction

This document describes a hypothetical gravimetric analysis method for the quantitative determination of bromate ions (BrO₃⁻) in an aqueous solution. The procedure is based on the precipitation of the sparingly soluble salt, mercury(I) bromate (Hg₂(BrO₃)₂), upon the addition of a mercury(I) nitrate solution. The resulting precipitate is then isolated, dried, and weighed. The mass of the precipitate is used to calculate the concentration of bromate in the original sample. This method is not in common use due to the high toxicity of mercury compounds and the availability of safer, more efficient analytical techniques.

Principle

The hypothetical method is based on the following precipitation reaction:

2BrO₃⁻(aq) + Hg₂²⁺(aq) → Hg₂(BrO₃)₂(s)

The addition of a solution containing mercury(I) ions (Hg₂²⁺) to a sample containing bromate ions (BrO₃⁻) leads to the formation of a solid precipitate of mercury(I) bromate. By carefully controlling the experimental conditions, such as pH and temperature, the quantitative precipitation of bromate can be theoretically achieved. The mass of the isolated and dried precipitate allows for the calculation of the amount of bromate in the original sample.

Interferences

Several ions can interfere with this hypothetical analysis by co-precipitating with mercury(I) bromate. These include:

-

Halides (Cl⁻, Br⁻, I⁻): Form insoluble mercury(I) halides.

-

Sulfate (SO₄²⁻): Forms sparingly soluble mercury(I) sulfate.

-

Chromate (CrO₄²⁻): Forms insoluble mercury(I) chromate.

These interferences would need to be removed from the sample prior to the addition of the mercury(I) nitrate precipitating agent.

Quantitative Data

The following table summarizes the key quantitative data for this hypothetical gravimetric analysis.

| Parameter | Value |

| Analyte | Bromate (BrO₃⁻) |

| Precipitating Agent | Mercury(I) Nitrate (Hg₂(NO₃)₂) |

| Precipitate | Mercury(I) Bromate (Hg₂(BrO₃)₂) |

| Molar Mass of BrO₃⁻ | 127.91 g/mol |

| Molar Mass of Hg₂(BrO₃)₂ | 657.08 g/mol |

| Gravimetric Factor | 0.3896 (Molar Mass of 2BrO₃⁻ / Molar Mass of Hg₂(BrO₃)₂) |

| Solubility of Precipitate | Sparingly soluble in water |

Experimental Protocol: Hypothetical Gravimetric Determination of Bromate

1. Sample Preparation

1.1. Obtain a known volume of the aqueous sample containing bromate ions. 1.2. If interfering ions are present, they must be removed using appropriate separation techniques. For example, if chloride ions are present, they could be precipitated with silver nitrate prior to the analysis. 1.3. Adjust the pH of the sample to be slightly acidic (pH 4-5) using dilute nitric acid to prevent the formation of mercury(I) oxide.

2. Precipitation

2.1. Heat the sample solution to approximately 70-80°C. 2.2. Slowly add a 0.1 M solution of mercury(I) nitrate dropwise to the heated sample while stirring continuously. A white precipitate of mercury(I) bromate should form. 2.3. Continue adding the precipitating agent until no further precipitate is observed. Add a slight excess to ensure complete precipitation. 2.4. Allow the solution to cool to room temperature and then digest the precipitate by letting it stand for at least 12 hours. This allows for the formation of larger, more easily filterable crystals.

3. Filtration and Washing

3.1. Set up a vacuum filtration apparatus with a pre-weighed sintered glass crucible of fine porosity. 3.2. Carefully decant the supernatant liquid through the crucible. 3.3. Transfer the precipitate to the crucible using a rubber policeman and a stream of deionized water. 3.4. Wash the precipitate several times with small portions of cold deionized water to remove any soluble impurities. 3.5. Finally, wash the precipitate with a small amount of ethanol to aid in drying.

4. Drying and Weighing

4.1. Place the crucible containing the precipitate in a drying oven at 105-110°C for at least 2 hours. 4.2. Transfer the crucible to a desiccator to cool to room temperature. 4.3. Weigh the crucible and precipitate accurately. 4.4. Repeat the drying and weighing steps until a constant mass is obtained.

5. Calculation

5.1. Calculate the mass of the precipitate by subtracting the mass of the empty crucible. 5.2. Calculate the mass of bromate in the original sample using the following formula:

Mass of BrO₃⁻ = Mass of Hg₂(BrO₃)₂ × Gravimetric Factor

5.3. Calculate the concentration of bromate in the original sample.

Visualizations

Caption: Workflow for the hypothetical gravimetric determination of bromate.

Caption: Logical flow of the hypothetical bromate analysis.

protocols for the safe handling and disposal of mercury(I) bromate

Disclaimer: Information regarding the specific toxicological properties, reactivity, and safe handling protocols for mercury(I) bromate (Hg₂ (BrO₃)₂) is limited. The following guidelines are based on the known hazards of mercury(I) compounds, bromate salts, and general best practices for handling highly toxic and potentially reactive substances. Researchers, scientists, and drug development professionals should exercise extreme caution and consult with their institution's environmental health and safety (EHS) department before working with this compound.

Introduction

Mercury(I) bromate is an inorganic compound containing the mercurous ion (Hg₂²⁺) and the bromate ion (BrO₃⁻). Both components of this salt pose significant health and safety risks. Mercury is a well-documented neurotoxin with cumulative effects, and bromates are strong oxidizing agents that are classified as possible human carcinogens.[1][2] Therefore, the handling and disposal of mercury(I) bromate require stringent safety protocols to minimize exposure and prevent accidents.

Physicochemical and Hazard Data

Due to the scarcity of specific experimental data for mercury(I) bromate, the following tables summarize its known physical properties and the extrapolated hazards based on related compounds.

Table 1: Physical and Chemical Properties of Mercury(I) Bromate

| Property | Value | Reference |

| Molecular Formula | BrHgO₃ | [3] |

| Molecular Weight | 328.49 g/mol | [3][4][5] |

| Appearance | Crystalline solid | [4][5] |

| CAS Number | 13465-33-3 | [3][4] |

| EC Number | 236-694-9 | [3][4] |

| Solubility in Water | Insoluble | [6][7] |

Table 2: Hazard Profile of Mercury(I) Bromate (Extrapolated)

| Hazard Category | Description |

| Acute Toxicity (Oral) | Expected to be highly toxic. Ingestion of mercury salts can cause severe gastrointestinal damage and renal failure.[8] |

| Acute Toxicity (Dermal) | Expected to be highly toxic. Mercury compounds can be absorbed through the skin.[8] |

| Acute Toxicity (Inhalation) | Dust may be highly toxic if inhaled, causing respiratory irritation and systemic poisoning. |

| Skin Corrosion/Irritation | May cause skin irritation and allergic reactions.[9] |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Carcinogenicity | Bromates are classified as Group 2B carcinogens (possibly carcinogenic to humans) by the IARC.[1] |

| Reproductive Toxicity | All forms of mercury are considered teratogenic and can affect reproduction.[10] |

| Specific Target Organ Toxicity | Primarily affects the nervous system and kidneys.[9] |

| Oxidizing Properties | As a bromate, it is a strong oxidizing agent and may cause or contribute to the combustion of other materials. |

| Reactivity | May react violently with reducing agents, combustible materials, and strong acids. Can be sensitive to shock, friction, and heat.[7] |

Experimental Protocols: Safe Handling

The following protocols are designed to minimize exposure and prevent accidents when working with mercury(I) bromate.

3.1. Engineering Controls

-

Fume Hood: All work with mercury(I) bromate must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated with negative pressure relative to adjacent areas.

-

Designated Area: A specific area within the fume hood should be designated for handling mercury(I) bromate. This area should be clearly marked.

3.2. Personal Protective Equipment (PPE)

-

Gloves: Double gloving is required. Use a pair of nitrile gloves as the inner layer and a pair of Silver Shield® or other mercury-resistant gloves as the outer layer.[10]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a P100 filter is necessary.

3.3. Standard Operating Procedures (SOP)

-

Preparation:

-

Ensure the fume hood is clean and uncluttered.

-

Gather all necessary equipment and reagents.

-

Place a disposable absorbent pad on the work surface. .

-

-

Weighing:

-

Weigh the compound in a tared, sealed container.

-

If transferring powder, use a spatula and work slowly to avoid creating dust.

-

Clean the balance and surrounding area with a mercury decontamination solution after use. .

-

-

Transfers and Reactions:

-

Use glassware dedicated to mercury compounds.

-

Avoid contact with incompatible materials such as reducing agents and strong acids.

-

Keep containers tightly closed when not in use.[10] .

-

-

Storage:

-

Store mercury(I) bromate in a tightly sealed, clearly labeled container.

-

The container should be stored in a secondary, unbreakable container.

-

Store in a cool, dry, well-ventilated, and locked cabinet away from incompatible materials.[10]

-

The storage area should be designated for highly toxic and reactive chemicals.

-

Experimental Protocols: Disposal

All mercury-containing waste is considered hazardous and must be disposed of according to institutional and governmental regulations.[8][10][11]

4.1. Waste Segregation and Collection

-

Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions containing mercury(I) bromate should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.

-

Sharps: Contaminated sharps should be placed in a puncture-resistant sharps container specifically for mercury-contaminated items.

4.2. Spill Cleanup Protocol

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Restrict access to the spill area.

-

Ventilate: Ensure the fume hood is operating and increase ventilation if possible without spreading contamination.

-

PPE: Don the appropriate PPE as described in section 3.2.

-

Containment:

-

Cleanup:

-

Carefully collect the absorbed material using a mercury aspirator or a plastic scoop. Do not use a vacuum cleaner as this can vaporize the mercury.[12]

-

Place all contaminated materials in a sealed hazardous waste container. .

-

-

Decontamination:

-

Wipe the area with a mercury decontamination solution.

-

Monitor the area for residual mercury vapor using a mercury vapor analyzer if available. .

-

-

Disposal:

4.3. Chemical Neutralization (for residual amounts, under expert supervision only)

Chemical neutralization of bulk mercury(I) bromate should not be attempted by laboratory personnel. However, for decontaminating glassware, a solution of sodium thiosulfate can be used to reduce the bromate and precipitate the mercury as mercury sulfide. This process should only be carried out by trained personnel in a controlled environment.

Visualizations

Caption: Workflow for the safe handling of mercury(I) bromate.

Caption: Decision tree for the disposal of mercury(I) bromate waste.

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. Bromate in Drinking Water - Information Fact Sheet [health.ny.gov]

- 3. Mercury(1+) bromate | BrHgO3 | CID 25087131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mercury(I) Bromate,CAS : 13465-33-3 [eforu-chemical.com]

- 5. americanelements.com [americanelements.com]

- 6. Mercury bromide Facts for Kids [kids.kiddle.co]

- 7. MERCURY BROMIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. drs.illinois.edu [drs.illinois.edu]

- 9. toxno.com.au [toxno.com.au]

- 10. ehs.gatech.edu [ehs.gatech.edu]

- 11. Mercury Bearing Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]